

sensory evaluation of Rebaudioside S in comparison to other steviol glycosides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rebaudioside S

Cat. No.: B15595482

[Get Quote](#)

Sensory Evaluation of Steviol Glycosides: A Comparative Guide

A detailed comparison of the sensory profiles of commercially significant steviol glycosides, including Rebaudioside A, Rebaudioside D, and Rebaudioside M. This guide provides researchers, scientists, and drug development professionals with quantitative sensory data, detailed experimental protocols, and visualizations of the taste perception pathways.

Introduction

Steviol glycosides, extracted from the leaves of the *Stevia rebaudiana* plant, are high-intensity, zero-calorie sweeteners that have gained significant traction in the food, beverage, and pharmaceutical industries. While numerous steviol glycosides exist, their sensory profiles, particularly attributes like sweetness potency, bitterness, and aftertaste, can vary considerably. This guide provides a comparative sensory evaluation of prominent steviol glycosides. It is important to note that a comprehensive search of scientific literature did not yield specific sensory evaluation data for a compound designated as "**Rebaudioside S.**" Therefore, this guide focuses on the well-documented and commercially relevant Rebaudiosides A, D, and M, offering a framework for understanding the sensory nuances within this class of sweeteners.

Quantitative Sensory Profile Comparison

The sensory characteristics of steviol glycosides are critical for their application. The following tables summarize the quantitative data from various sensory evaluation studies, comparing key attributes of Rebaudioside A, Rebaudioside D, and Rebaudioside M against sucrose.

Table 1: Sweetness Potency of Steviol Glycosides Compared to Sucrose

Steviol Glycoside	Sweetness Potency (vs. Sucrose)	Reference Concentration	Notes
Rebaudioside A	~200-400x	Varies by study	Known to have a slightly bitter or licorice-like aftertaste at higher concentrations[1][2].
Rebaudioside D	~200-350x	Varies by study	Generally perceived as having a cleaner, more sugar-like taste with reduced bitterness compared to Reb A[3][4].
Rebaudioside M	~200-350x	Varies by study	Considered to have one of the most favorable taste profiles, closely mimicking sucrose with minimal bitterness[1][5][6].
Sucrose	1x	-	The standard reference for sweetness.

Table 2: Comparative Sensory Attributes of Rebaudioside A, D, and M

Sensory Attribute	Rebaudioside A	Rebaudioside D	Rebaudioside M	Sucrose (Reference)
Sweetness Quality	Intense, with a slower onset and lingering sweetness compared to sucrose.	Clean, sugar-like sweetness with a faster onset than Reb A.	Very clean, sugar-like sweetness profile.	Clean, well-rounded sweetness with a rapid onset.
Bitterness	Noticeable, especially at higher concentrations. Often described as a lingering bitter aftertaste.	Significantly less bitter than Reb A.	Minimal to no bitterness.	No bitterness.
Licorice Aftertaste	Can be present, contributing to its characteristic off-flavor.	Generally absent or significantly reduced.	Generally absent.	No licorice aftertaste.
Metallic Aftertaste	Sometimes reported, though less common than bitterness.	Rarely reported.	Rarely reported.	No metallic aftertaste.

Experimental Protocols for Sensory Evaluation

The following outlines a typical methodology for the sensory evaluation of high-intensity sweeteners, based on common practices in the field.

1. Panelist Selection and Training:

- **Selection:** Panelists are typically recruited based on their sensory acuity, ability to discriminate between different tastes, and verbal fluency in describing sensory attributes. Initial screening may involve basic taste identification tests (sweet, sour, salty, bitter, umami).

- **Training:** A trained panel of 8-12 individuals is standard. Training involves familiarizing panelists with the specific sensory attributes of steviol glycosides (e.g., different types of bitterness, aftertastes) and the use of a standardized lexicon. Reference standards for each attribute are provided to calibrate the panelists. For example, a weak caffeine solution for bitterness or a licorice extract for the characteristic aftertaste. Panelists are also trained on the use of the rating scale (e.g., a 15-cm line scale or a category scale).

2. Sample Preparation:

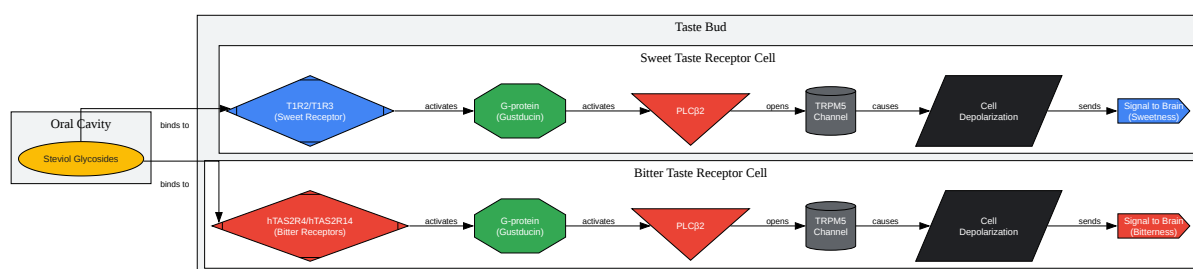
- **Solvent:** Samples are typically prepared in purified, deionized water to avoid any interference from minerals or other tasting compounds.
- **Concentration:** Steviol glycoside solutions are prepared at concentrations that elicit a target sweetness intensity, often equivalent to a specific sucrose concentration (e.g., 5% or 10% sucrose solution). This allows for a more direct comparison of the off-tastes at a similar sweetness level.
- **Temperature:** Samples are served at a controlled room temperature (typically 20-22°C) to ensure consistency.

3. Sensory Evaluation Procedure:

- **Methodology:** A common method is Quantitative Descriptive Analysis (QDA®). Panelists evaluate the samples one at a time in a randomized order to minimize carry-over effects.
- **Evaluation:** Panelists are instructed to take a specific volume of the sample into their mouth, hold it for a few seconds, and then expectorate. They then rate the intensity of various sensory attributes (sweetness, bitterness, licorice, metallic, aftertaste) on the provided scale.
- **Palate Cleansing:** Between samples, panelists rinse their mouths thoroughly with purified water and may eat a neutral food like an unsalted cracker to cleanse the palate. A waiting period of several minutes between samples is enforced.
- **Data Analysis:** The data from the panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory attributes between the different steviol glycosides.

Visualizing the Taste Perception Pathway

The perception of sweetness and bitterness from steviol glycosides is initiated by their interaction with specific taste receptors on the tongue.

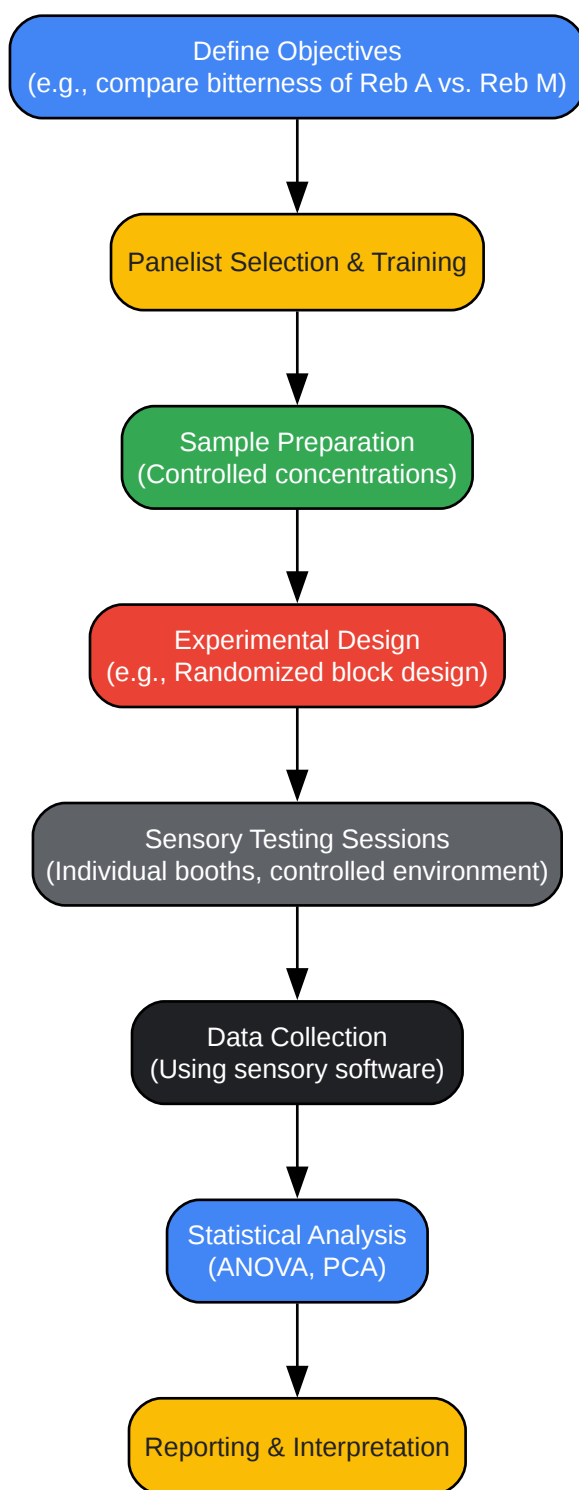


[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for sweet and bitter taste perception of steviol glycosides.

Experimental Workflow for Sensory Evaluation

The process of conducting a sensory evaluation study follows a structured workflow to ensure reliable and reproducible results.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pyureorganic.com [pyureorganic.com]
- 2. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rebaudioside A and Rebaudioside D bitterness do not covary with Acesulfame K bitterness or polymorphisms in TAS2R9 and TAS2R31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [sensory evaluation of Rebaudioside S in comparison to other steviol glycosides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595482#sensory-evaluation-of-rebaudioside-s-in-comparison-to-other-steviol-glycosides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com